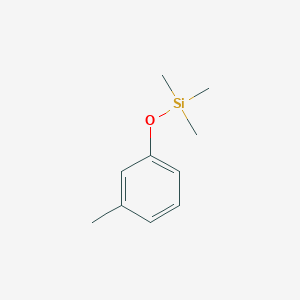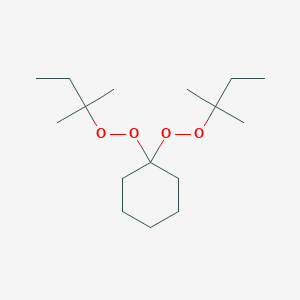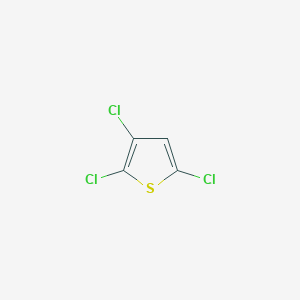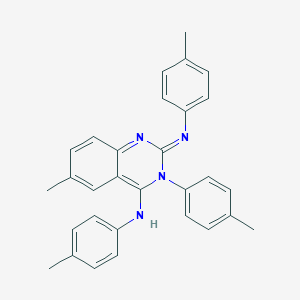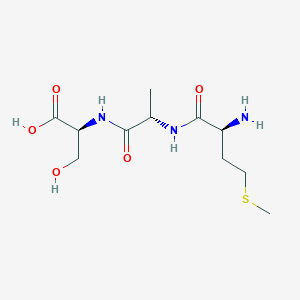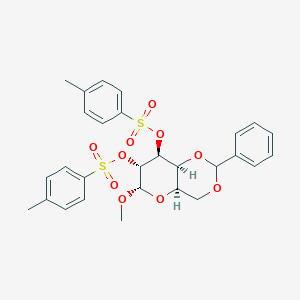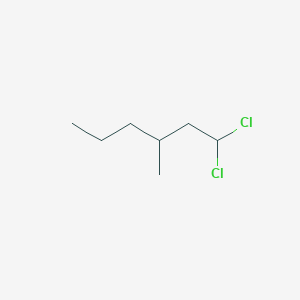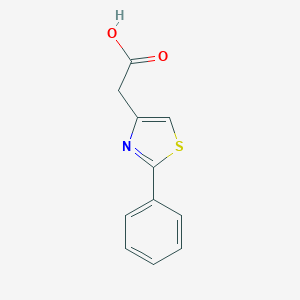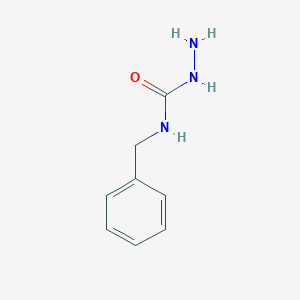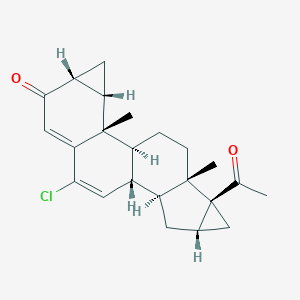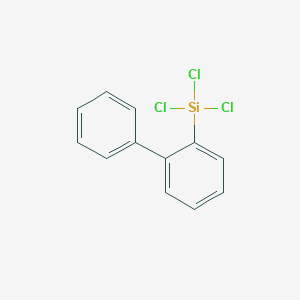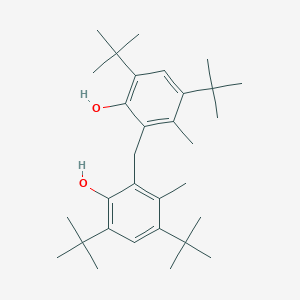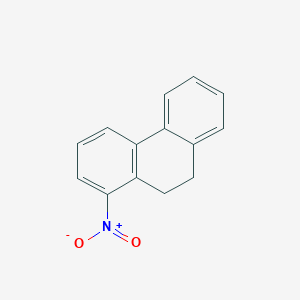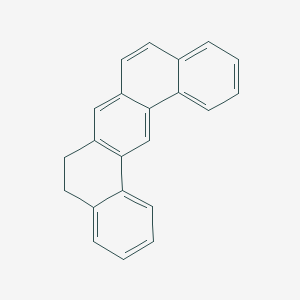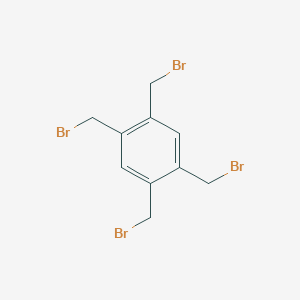
1,2,4,5-Tetrakis(bromomethyl)benzene
Übersicht
Beschreibung
1,2,4,5-Tetrakis(bromomethyl)benzene is an organic compound with the molecular formula C10H10Br4. It is a derivative of benzene, where four bromomethyl groups are attached to the benzene ring at the 1, 2, 4, and 5 positions. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .
Wirkmechanismus
Target of Action
The primary target of 1,2,4,5-Tetrakis(bromomethyl)benzene is the respiratory system . .
Mode of Action
It’s known that the packing of the molecules is determined principally by interactions of the bromomethyl groups .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its potential role in diverse biochemical reactions .
Result of Action
It’s known that this compound has been used in the synthesis of various compounds, suggesting it may have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has a high melting point (159-161°C) and boiling point (326.93°C), indicating that it can remain stable under high-temperature conditions . It’s also insoluble in water but soluble in organic solvents such as ether, alcohol, and hydrocarbon solvents .
Vorbereitungsmethoden
1,2,4,5-Tetrakis(bromomethyl)benzene can be synthesized through the bromination of 1,2,4,5-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
1,2,4,5-Tetrakis(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3) and potassium thiolate (KSR).
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrakis(bromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including dendrimers and polymers.
Biology: The compound is utilized in the development of biologically active molecules and as a cross-linking agent in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Industry: The compound is employed in the production of flame retardants and other specialty chemicals
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrakis(bromomethyl)benzene can be compared with other bromomethyl-substituted benzene derivatives, such as:
1,3,5-Tris(bromomethyl)benzene: This compound has three bromomethyl groups attached to the benzene ring at the 1, 3, and 5 positions. It is less reactive compared to this compound due to the lower number of bromine atoms.
Hexakis(bromomethyl)benzene: This compound has six bromomethyl groups attached to the benzene ring. It is more reactive than this compound due to the higher number of bromine atoms.
4,4’-Bis(bromomethyl)biphenyl: This compound has two bromomethyl groups attached to a biphenyl structure. .
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1,2,4,5-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXIKCCNBUIWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301157 | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15442-91-8 | |
| Record name | 15442-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,4,5-Tetrakis(bromomethyl)benzene?
A1: this compound has a molecular formula of C10H10Br4 and a molecular weight of 421.94 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy to confirm the structure of this compound and its derivatives. [, ]
Q3: Is this compound compatible with common organic solvents?
A3: Yes, this compound exhibits good solubility in various organic solvents like benzene, methanol, acetonitrile, and dichloromethane. This solubility facilitates its use in various synthetic reactions. [, , , ]
Q4: What is the primary reactivity feature of this compound?
A4: The four bromomethyl (-CH2Br) groups attached to the benzene ring are the key reactive sites. These groups are susceptible to nucleophilic substitution reactions, making this compound a versatile precursor for building complex molecules. [, , , , , ]
Q5: How is this compound used to synthesize spirocycles?
A5: Researchers utilize this compound to create spirocyclic α-amino acids and spirosulfones. The process involves reacting this compound with active methylene compounds to create di-bromo intermediates. These intermediates then undergo further reactions with active methylene compounds under specific reaction conditions to yield the desired spirocycles. [, ]
Q6: Can you provide examples of other cyclic compounds synthesized using this compound?
A6: this compound is a key starting material for synthesizing various cyclic structures:
- Bis(tetraazacrown)s: It reacts with tricyclic bis(aminal)s (derived from linear tetramines and biacetyl) in a regioselective alkylation to form bis(tetraazacrown)s. This selectivity stems from the templating effect of the two-carbon core in the bis(aminal)s. []
- Macrotricyclic Ligands: Reacting this compound with 1,2,4,5-tetrakis[2-(2-hydroxyphenoxy)phenoxymethyl]benzene produces a macrotricyclic ligand with two benzene rings connected by four 2,2′-oxydiphenoxide bridges. This ligand shares structural similarities with macrocycles known to interact strongly with cesium ions. []
- Pentacenes: A three-step synthesis uses this compound to create substituted pentacenes. Alkynylation, followed by the formation of four fused rings via a zirconacyclopentadiene intermediate, and subsequent oxidation with DDQ yields the desired pentacenes. []
Q7: How does this compound contribute to the synthesis of dendrimers?
A7: this compound acts as a core molecule in the synthesis of dendrimers. By reacting it with platinum(II) complexes like PtMe2(bpy-Fc2), researchers can create dendritic structures with multiple platinum and ferrocene centers. The number of this compound units incorporated dictates the size and complexity of the resulting dendrimer. For example, reacting six equivalents of PtMe2(bpy-Fc2) with one equivalent of this compound yields a dendrimer containing six platinum and twelve ferrocene centers. [, ]
Q8: Can this compound be used to create polymers?
A8: Yes, this compound is utilized in the synthesis of polymers, particularly star-shaped poly(methylthiirane)s. There are two primary methods:
Q9: Does this compound play a role in catalysis?
A9: While not a catalyst itself, this compound is used to synthesize compounds with catalytic applications. For instance, reacting it with tri(4-imidazolylphenyl)amine creates a luminescent imidazolium-based ionic polymer. This polymer acts as a heterogeneous catalyst for the cycloaddition of carbon dioxide and epoxides, facilitating the production of cyclic carbonates. []
Q10: How is this compound involved in the synthesis of catalysts for the Heck reaction?
A10: Reacting 1,2,4,5-Tetrakis(phenyselenomethyl)benzene (synthesized from this compound) with organometallic palladium precursors generates Pd(II) complexes. These complexes, containing selenium and palladium, demonstrate high catalytic activity in Heck reactions, facilitating the coupling of aryl halides with alkenes like styrene and methyl acrylate. []
Q11: Are there any computational studies involving this compound?
A11: While specific computational studies focusing solely on this compound itself are limited within the provided research, computational methods like semiempirical calculations are applied to study the molecular conformations of its derivatives, particularly conformationally restricted benzothiazepine derivatives. [] These calculations provide insights into the three-dimensional structures and potential energy landscapes of these molecules.
Q12: What insights do crystallographic studies provide about the structure of this compound?
A12: X-ray crystallographic studies reveal that the this compound molecule possesses a center of inversion at the center of the benzene ring. The crystal packing is primarily determined by intermolecular interactions between the bromomethyl groups, specifically C–H⋯Br and Br⋯Br interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


